4-[(2,2-diphenylacetyl)amino]benzoic Acid
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Overview
Description
4-[(2,2-diphenylacetyl)amino]benzoic Acid is an organic compound with the molecular formula C21H17NO3 It is known for its complex structure, which includes a benzoic acid moiety attached to a diphenylacetyl group through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-diphenylacetyl)amino]benzoic Acid typically involves the reaction of 4-aminobenzoic acid with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-diphenylacetyl)amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-[(2,2-diphenylacetyl)amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(2,2-diphenylacetyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its role in the synthesis of folic acid in bacteria.
Diphenylacetic acid: Used as an intermediate in organic synthesis.
Benzoic acid derivatives: A wide range of compounds with diverse applications in chemistry and biology.
Uniqueness
4-[(2,2-diphenylacetyl)amino]benzoic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a diphenylacetyl group through an amide linkage sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[(2,2-diphenylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(22-18-13-11-17(12-14-18)21(24)25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23)(H,24,25) |
InChI Key |
LVEZEKXRACCOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
solubility |
>49.7 [ug/mL] |
Origin of Product |
United States |
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